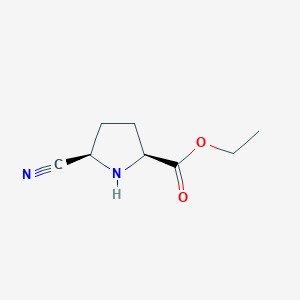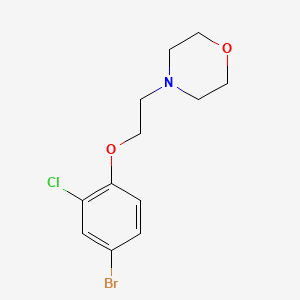
4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine
Übersicht
Beschreibung
“4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine” is a chemical compound with the molecular formula C12H15BrClNO2 . It has an average mass of 320.610 Da and a monoisotopic mass of 318.997467 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring attached to a bromo-chlorophenoxy group via an ethyl linker . The presence of both bromine and chlorine atoms on the phenoxy group may influence the compound’s reactivity and interactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Morpholine derivatives are synthesized through various chemical reactions, highlighting their importance as intermediates in organic synthesis. For instance, N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2) were synthesized from 4-(2-chloroethyl)morpholine hydrochloride. These compounds show potential in complexation with palladium(II) and mercury(II), demonstrating the versatility of morpholine derivatives in forming metal complexes with potential applications in catalysis and material science (Singh et al., 2000).
Catalytic Applications
- Morpholine derivatives have been explored for their catalytic properties. For example, the synthesis and structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes were studied for their potential as catalysts in the Heck reaction, a pivotal reaction in organic chemistry for forming carbon-carbon bonds. This research demonstrates the role of morpholine derivatives in enhancing the efficiency of catalytic processes, which is crucial for pharmaceuticals and material science (Singh et al., 2013).
Material Science and Drug Synthesis
- Morpholine and its derivatives play a significant role in the synthesis of various compounds with potential applications in material science and as intermediates in drug development. For instance, 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the synthesis of the anticoagulant rivaroxaban, showcases the utility of morpholine derivatives in the pharmaceutical industry. The synthesis involves multiple steps, including nitration, N-arylation, acylation, cyclization, and reduction, highlighting the complexity and versatility of reactions involving morpholine derivatives (Luo Lingyan et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-(4-bromo-2-chlorophenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLSJDMWTKQUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




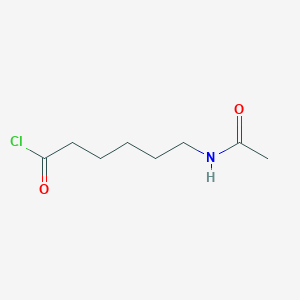
![N-[2-(4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B3137090.png)
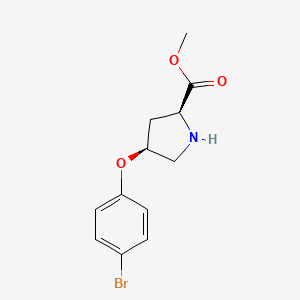
![1-(Benzo[b]thiophen-5-yl)piperazine](/img/structure/B3137099.png)

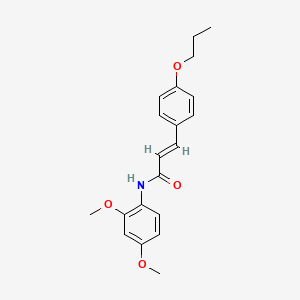
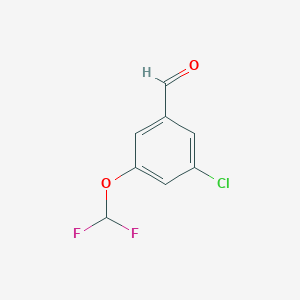
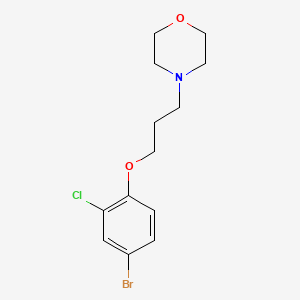
![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine](/img/structure/B3137126.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine](/img/structure/B3137130.png)
![6-[(4-ethylphenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B3137131.png)

